
2-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide is a chemical compound that belongs to the class of benzamides, which are known for their diverse range of biological activities. The presence of a bromine atom and a dimethylamino group attached to the phenyl ring suggests potential reactivity and interaction with various biological targets. The hydroxyethyl group may confer additional solubility and potential for further chemical modifications.
Synthesis Analysis
The synthesis of related benzamide derivatives has been reported in the literature. For instance, the synthesis of antipyrine derivatives, which share structural similarities with the compound , involves the reaction of appropriate precursors to yield the desired benzamide with good yields and characterized spectroscopically . Similarly, the synthesis of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has been achieved under microwave irradiation, indicating the potential for efficient synthetic routes for related compounds .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by X-ray diffraction analysis. For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined, revealing a strong intramolecular hydrogen bond . This suggests that 2-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide may also exhibit significant intramolecular interactions, which could influence its chemical reactivity and biological activity.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions. The presence of a bromine atom in the compound suggests potential for nucleophilic substitution reactions, which could be utilized in further chemical modifications or in the synthesis of more complex molecules. The study of substituted 2-hydroxy-N-(arylalkyl)benzamides inducing apoptosis in cancer cell lines indicates that these compounds can interact with biological systems, leading to significant cellular responses .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The spectroscopic characterization, including IR, NMR, and mass spectrometry, provides insights into the functional groups present and their chemical environment . Theoretical calculations, such as DFT, can predict the electronic properties and reactivity of these compounds . The antifungal activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives suggests that the compound may also possess biological activities, which could be related to its physical and chemical properties .
Applications De Recherche Scientifique
Antifungal Activity
Research has explored the synthesis and biological activity of novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide, demonstrating antifungal properties. These compounds, including variations incorporating dimethylamino phenyl groups, have shown effectiveness against phyto-pathogenic fungi and yeasts. The strongest antifungal activity was observed for certain derivatives, with minimal inhibitory concentrations (MIC) indicating significant potential in antifungal applications (Ienascu et al., 2018).
Molecular Interactions and Structural Analysis
Another study focused on the intermolecular interactions and structural analysis of antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide. This research provided insights into the hydrogen bonding patterns and π-interactions of these compounds, contributing to a deeper understanding of their potential biological activities and applications (Saeed et al., 2020).
Synthesis and Biological Activities
Further exploration into the synthesis of benzofuran analogues from 5-bromosalicylaldehyde has revealed the potential for these compounds in antimicrobial and pharmacological activities. Although not directly related to 2-bromo-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide, this research indicates the broader implications of bromo-substituted compounds in the development of new therapeutic agents (Parameshwarappa et al., 2008).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-20(2)13-9-7-12(8-10-13)16(21)11-19-17(22)14-5-3-4-6-15(14)18/h3-10,16,21H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJOUGHFNRASMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

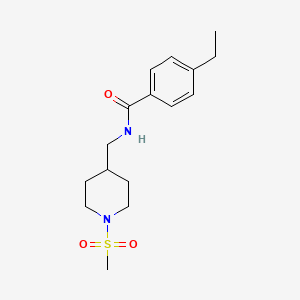
![Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B2500366.png)
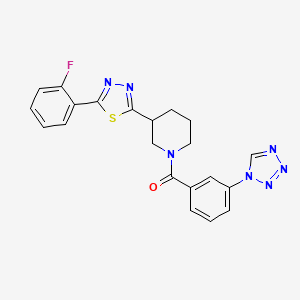
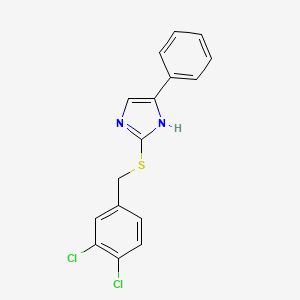
![4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid](/img/structure/B2500371.png)
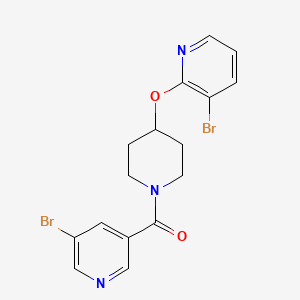
![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one](/img/structure/B2500378.png)
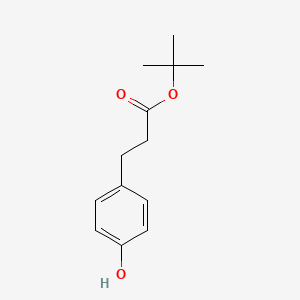

![2-chloro-N-[3-(phenylsulfanyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2500381.png)
![(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2500382.png)
![1-(2-Chlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2500383.png)

